molecular formula C6H14OS B14425889 3-Methyl-4-(methylsulfanyl)butan-2-ol CAS No. 79190-70-8

3-Methyl-4-(methylsulfanyl)butan-2-ol

Cat. No.: B14425889
CAS No.: 79190-70-8
M. Wt: 134.24 g/mol
InChI Key: KIHMBHOENAOANZ-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfanyl)butan-2-ol is a sulfur-containing secondary alcohol of significant interest in advanced chemical and flavor research. This compound belongs to a class of organosulfur chemicals characterized by the presence of a thioether (-S-CH3) group and a hydroxyl (-OH) group on a butane chain . The sulfur atom in such structures is more polarizable than oxygen, which often makes thioethers more reactive and allows them to serve as key intermediates in synthetic pathways . Researchers value this compound as a versatile building block for the synthesis of more complex molecules, leveraging its dual functional groups for further chemical modification, including oxidation of the thioether to sulfoxides or sulfones . While specific studies on this exact compound are limited, structurally similar sulfur-containing alcohols have been identified in various applications. They are frequently studied as flavor and fragrance ingredients due to their potent, often sulfurous, onion, or savory aromas . Some related compounds are used in trace amounts to create savory, meaty profiles in model food systems . In broader organic chemistry, sulfur-containing alcohols like this one are crucial for developing pharmaceutical intermediates and studying bioactive natural products, given the prevalence of organosulfur motifs in compounds with antitumor, antibiotic, and anti-inflammatory properties . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

79190-70-8

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

3-methyl-4-methylsulfanylbutan-2-ol

InChI

InChI=1S/C6H14OS/c1-5(4-8-3)6(2)7/h5-7H,4H2,1-3H3

InChI Key

KIHMBHOENAOANZ-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)C(C)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-4-(methylsulfanyl)butan-2-one

The hydrogenation of ketones to secondary alcohols represents a well-established pathway. For 3-methyl-4-(methylsulfanyl)butan-2-ol, the corresponding ketone—3-methyl-4-(methylsulfanyl)butan-2-one—serves as the critical intermediate.

Methodology :

  • Aldol Condensation :
    • 2-Butanone reacts with methylsulfanylacetaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form the α,β-unsaturated ketone.
    • Example conditions: 50–80°C, 2–5 h reaction time, 25–35 wt% catalyst loading relative to 2-butanone.
    • The crude product is purified via methanol recrystallization, achieving >99% purity.
  • Thio-Michael Addition :
    • Methylthiol is added to 3-methyl-2-buten-4-one in the presence of a base (e.g., NaHCO₃), yielding the thioether-functionalized ketone.
    • Solvents: Tetrahydrofuran (THF) or methanol.

Hydrogenation to the Alcohol

Procedure :

  • The ketone intermediate undergoes catalytic hydrogenation using 5% Pd/C (5–20 wt% catalyst loading) under 0.4–0.5 MPa H₂ pressure.
  • Solvents: Methanol or THF, 20–50°C, 4–5 h reaction time.
  • Post-reaction filtration and vacuum distillation yield the alcohol with >99% purity.

Key Data :

Parameter Value Source
Catalyst 5% Pd/C
Pressure 0.4–0.5 MPa
Yield 44–61%
Purity >99% (HPLC)

Acid-Promoted Cyclization and Rearrangement

Thiosemicarbazide Intermediate Formation

Source describes acid-mediated cyclooligomerization of thiosemicarbazides, offering insights into sulfur-containing intermediate synthesis.

Pathway :

  • Isothiocyanate Hydrazinolysis :
    • 4-Isothiocyanatobutan-2-one reacts with hydrazine to form 4-(4-thiosemicarbazido)butan-2-one.
    • Spontaneous cyclization yields 3-amino-4-hydroxyhexahydropyrimidine-2-thiones.
  • Acid-Catalyzed Macrocyclization :
    • Treating the intermediate with TsOH in acetonitrile induces dimerization or tetramerization, forming 14- or 28-membered macrocycles.
    • Analogous conditions (reflux, 5 h) could hypothetically stabilize the linear alcohol via pH control.

Challenges :

  • Competing oligomerization requires precise stoichiometry.
  • Macrocyclic byproducts necessitate rigorous purification.

Nucleophilic Substitution Strategies

Halide Displacement

Introducing the methylsulfanyl group via SN2 reaction:

Synthesis of 4-Halo-3-methylbutan-2-ol :

  • Bromination of 3-methylbutane-2,4-diol using HBr or PBr₃ selectively targets the 4-position hydroxyl group.

Thiolation :

  • Reaction with sodium methylthiolate (NaSCH₃) in DMF or DMSO at 60–80°C.
  • Example:
    $$ \text{4-Bromo-3-methylbutan-2-ol} + \text{NaSCH}_3 \rightarrow \text{3-Methyl-4-(methylsulfanyl)butan-2-ol} + \text{NaBr} $$

Optimization :

  • Polar aprotic solvents enhance nucleophilicity.
  • Yields: 50–70% (estimated based on analogous systems).

Comparative Analysis of Methodologies

Efficiency and Scalability

Method Advantages Limitations
Catalytic Hydrogenation High purity (>99%), scalable Multi-step synthesis required
Acid-Mediated Cyclization Single-pot reaction Low yield due to oligomerization
Nucleophilic Substitution Direct functionalization Limited regioselectivity

Environmental and Economic Considerations

  • Catalyst Recovery : Pd/C can be reused 3–5 times with <10% activity loss.
  • Waste Streams : Acidic methods generate bicarbonate-neutralized effluents, whereas thiolation produces halide salts.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfanyl)butan-2-ol involves its interaction with molecular targets through its hydroxyl and methylsulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Notes on Limitations and Further Research

The absence of direct experimental data for 3-Methyl-4-(methylsulfanyl)butan-2-ol necessitates cautious extrapolation from structural analogs. Future studies should prioritize measuring its melting point, solubility, and spectroscopic characteristics (e.g., NMR, IR) to validate hypotheses. Additionally, computational modeling (e.g., DFT) could clarify the electronic effects of the thioether group on reactivity.

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